molecular formula C6H5F2NO3S B2686800 5-(Difluoromethyl)-3-methoxy-1,2-thiazole-4-carboxylic acid CAS No. 2248298-89-5

5-(Difluoromethyl)-3-methoxy-1,2-thiazole-4-carboxylic acid

Cat. No.: B2686800
CAS No.: 2248298-89-5
M. Wt: 209.17
InChI Key: VSXJIQYIZYKVAU-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-methoxy-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a difluoromethyl group, a methoxy group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-3-methoxy-1,2-thiazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group onto a thiazole ring. One common method is the difluoromethylation of a thiazole precursor using difluorocarbene reagents. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent product yield. The use of metal catalysts such as palladium or nickel can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-methoxy-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)-3-methoxy-1,2-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-methoxy-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl

Uniqueness

5-(Difluoromethyl)-3-methoxy-1,2-thiazole-4-carboxylic acid is unique due to the presence of both a difluoromethyl group and a methoxy group on the thiazole ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

5-(difluoromethyl)-3-methoxy-1,2-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3S/c1-12-5-2(6(10)11)3(4(7)8)13-9-5/h4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXJIQYIZYKVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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